REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH2:10][C:11]2[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][N:12]=2)[C:4]=1[C:18]1[CH:28]=[CH:27][C:21]2[CH2:22][CH2:23][NH:24][CH2:25][CH2:26][C:20]=2[CH:19]=1.[CH3:29][S:30]([OH:33])(=[O:32])=[O:31]>CC(O)C>[CH3:29][S:30]([OH:33])(=[O:32])=[O:31].[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH2:10][C:11]2[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][N:12]=2)[C:4]=1[C:18]1[CH:28]=[CH:27][C:21]2[CH2:22][CH2:23][NH:24][CH2:25][CH2:26][C:20]=2[CH:19]=1 |f:3.4|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)OCC1=NC=CC(=C1)C)C1=CC2=C(CCNCC2)C=C1
|
Name
|
methanesulfonate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
293 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
vial containing a stir bar
|
Type
|
DISSOLUTION
|
Details
|
(solids dissolved)
|
Type
|
CUSTOM
|
Details
|
White solid precipitated after the first aliquot (43 μL)
|
Type
|
ADDITION
|
Details
|
After all aliquots of the counterion solution were added
|
Type
|
STIRRING
|
Details
|
the suspension was stirred at 40° C. for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 5° C. at 0.5° C./min
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The product was isolated on a Büchner funnel
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
CUSTOM
|
Details
|
air-dried for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. under vacuum for 12 hrs
|
Duration
|
12 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O.COC1=C(C(=CC=C1)OCC1=NC=CC(=C1)C)C1=CC2=C(CCNCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |